5-Methylisoxazol-4-amine hydrochloride
Overview
Description
5-Methylisoxazol-4-amine hydrochloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to interact with various targets such as phosphorylated-stat3, a novel target for chemotherapeutic drugs .
Mode of Action
Isoxazole derivatives have been found to downregulate the expression of phosphorylated-STAT3 in both human and mouse colon cancer cells . This suggests that 5-Methylisoxazol-4-amine hydrochloride may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the potential interaction with phosphorylated-stat3, it is plausible that this compound could influence pathways related to cell proliferation and apoptosis, particularly in the context of cancer cells .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 0.53, suggesting moderate lipophilicity . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Based on the potential interaction with phosphorylated-stat3, it is plausible that this compound could influence cell proliferation and apoptosis, particularly in the context of cancer cells .
Biochemical Analysis
Biochemical Properties
5-Methylisoxazol-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine hydrochloride in the synthesis of isoxazole derivatives . These interactions are essential for the formation of the isoxazole ring, which is a key structural component in many biologically active compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives, including this compound, have been shown to exhibit cytotoxic effects on leukemia HL-60 cells . This indicates that the compound can modulate cellular processes and potentially be used in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in enzyme inhibition or activation and induces changes in gene expression. The compound’s mechanism of action involves the formation of a five-membered isoxazole ring through a cycloaddition reaction . This reaction is crucial for the compound’s biological activity and its ability to interact with various molecular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized and maintained under specific conditions, such as using a solvent mixture of DMF and i-PrOH under microwaves at 90°C . These conditions ensure the stability of the compound and its effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. For instance, isoxazole derivatives have been tested for their effects on immune response in mouse models, showing varying degrees of inhibition depending on the dosage . This highlights the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active forms. The compound’s metabolism involves the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives . These intermediates play a crucial role in the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound’s distribution can be affected by its interaction with hydroxylamine hydrochloride, which facilitates its transport across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its molecular targets and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoxazol-4-amine hydrochloride typically involves the cyclization of intermediates with hydroxylamine hydrochloride. One common method includes reacting an intermediate compound with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide (DMF) and isopropanol (i-PrOH) under microwave conditions at 90°C for 30 minutes . This process yields the desired isoxazole derivative in moderate to high yields.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
5-Methylisoxazol-4-amine hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-Methylisoxazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylisoxazol-4-amine hydrochloride include other isoxazole derivatives, such as:
- 3-Amino-5-methylisoxazole
- 5-Amino-3-methylisoxazole
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-1,2-oxazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOHHHHZCANPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515826 | |
Record name | 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100499-66-9 | |
Record name | 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100499-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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